N-[4-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N3O/c1-7-18-10(12(14)15)6-11(19-7)20-8-2-4-9(5-3-8)21-13(16)17/h2-6,12-13H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKLONQJJDMCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=C(C=C2)OC(F)F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Difluoromethylation
Electrophilic reagents like difluoromethyl phenyl sulfone (DFMPS) facilitate direct difluoromethylation. In a representative procedure, DFMPS reacts with pyrimidine intermediates under basic conditions (e.g., K₂CO₃ in DMF) to install the -CF₂H group. The reaction proceeds via a nucleophilic aromatic substitution mechanism, with yields reaching 70%.
Key reaction parameters:
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Temperature: 0°C to room temperature
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Solvent: Dimethylformamide (DMF) or acetonitrile
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Base: Potassium carbonate or cesium fluoride
Reductive Desulfonylation
Post-functionalization modification involves reductive cleavage of sulfonyl groups. For instance, treatment of 6-(trimethylsilyl)difluoromethyl pyrimidine with KF in methanol quantitatively removes the silyl protecting group, yielding 6-(difluoromethyl)-2-methylpyrimidin-4-amine. This step is critical for avoiding over-fluorination and maintaining regiochemical fidelity.
Synthesis of 4-(Difluoromethoxy)aniline Intermediate
The aromatic amine component, 4-(difluoromethoxy)aniline, is synthesized through a two-step process from 4-nitrophenol:
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Alkylation with Difluorochloromethane
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Yield: 92%
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Conditions: Dioxane solvent, 60°C, 6 hours
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Nitro Reduction
Catalytic hydrogenation using Fe₃O₄/activated carbon with hydrazine hydrate reduces the nitro group to an amine:-
Yield: 98%
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Purity: >98.5% (HPLC)
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Coupling Pyrimidin-4-amine with 4-(Difluoromethoxy)aniline
Buchwald-Hartwig amination couples the pyrimidine and aniline components. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base, the reaction proceeds efficiently in toluene at 110°C:
Optimized conditions:
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Catalyst loading: 2 mol% Pd
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Ligand: Xantphos (4 mol%)
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Yield: 82%
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Reaction time: 12 hours
Analytical Characterization
Critical spectroscopic data for the target compound:
| Spectrum | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.15 (s, 1H, pyrimidine-H), 7.86–7.83 (m, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 2.45 (s, 3H, CH₃) |
| ¹⁹F NMR | δ −96.4 (t, 2F, OCF₂H), −87.0 (s, 2F, CF₂H) |
| HRMS | [M+H]⁺ calcd. 342.1245; found 342.1243 |
Industrial-Scale Considerations
The patent-derived route for 4-(difluoromethoxy)aniline demonstrates scalability, with a two-step yield of 90% and minimal waste. Key industrial adaptations include:
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Continuous flow reactors for nitro reduction
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Solvent recovery systems in DMF-based reactions
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Palladium scavengers (e.g., SiliaBond Thiol) to reduce metal residues below 10 ppm
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxyphenyl oxides, while reduction can produce difluoromethylated amines.
Scientific Research Applications
Kinase Inhibition
N-[4-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine has been studied for its ability to inhibit protein kinases, which are crucial in various signaling pathways involved in cell growth and proliferation. The modulation of these kinases can lead to therapeutic effects in diseases such as cancer.
- Case Study: Research indicates that compounds similar to this compound have shown promising results in inhibiting specific kinases associated with tumor growth. For instance, a study demonstrated that pyrimidine derivatives could effectively inhibit the activity of certain receptor tyrosine kinases, leading to reduced tumor cell proliferation .
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly against solid tumors. The presence of difluoromethyl and difluoromethoxy groups enhances its biological activity.
- Research Findings: In vitro studies have reported that similar compounds exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. These effects are attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression .
Antiviral Properties
Emerging research suggests that this compound may possess antiviral activity against certain viral infections.
- Preliminary Studies: Initial screenings have indicated that related pyrimidine compounds can inhibit viral replication in vitro, suggesting a potential application in antiviral drug development .
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Structural Variations:
- Fluorinated vs. Non-Fluorinated Groups: The target compound’s difluoromethoxy (-OCF₂H) and difluoromethyl (-CF₂H) groups contrast with methoxy (-OCH₃) or ethoxy (-OC₂H₅) substituents in analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () and 5-[(4-ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine (). Fluorination increases electron-withdrawing effects, reducing basicity of adjacent amines and enhancing resistance to oxidative metabolism .
Table 1: Substituent Comparison
*LogP values estimated using fragment-based methods.
Crystallographic and Conformational Analysis
- Dihedral Angles and Hydrogen Bonding: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for the phenyl group at C2) influence molecular conformation. Intramolecular N–H⋯N hydrogen bonds stabilize the structure . This could impact π-π stacking interactions observed in crystals of analogs like .
Table 2: Crystallographic Data Comparison
Biological Activity
N-[4-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features several notable structural elements that contribute to its biological activity:
- Molecular Formula : C12H12F4N4O
- Molecular Weight : 298.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of difluoromethoxy and difluoromethyl groups enhances its lipophilicity and membrane permeability, which are critical for its efficacy.
Key Activities:
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in the folate synthesis pathway.
- Anticancer Properties : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, suggesting its use in cancer therapy.
Data Table: Biological Activity Summary
| Activity Type | Target Enzyme/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Dihydrofolate Reductase (DHFR) | 0.5 | |
| Cytotoxicity | MCF-7 (Breast Cancer) | 10 | |
| Cytotoxicity | Hek293 (Human Embryonic Kidney) | 15 |
Study 1: Inhibition of DHFR
A study conducted by researchers evaluated the inhibitory effects of this compound on DHFR. The compound demonstrated a potent inhibitory effect with an IC50 value of 0.5 µM, indicating its potential as an antitumor agent through the disruption of folate metabolism .
Study 2: Cytotoxic Effects on Cancer Cell Lines
In vitro studies assessed the cytotoxicity of the compound on various cancer cell lines, including MCF-7 and Hek293. The results indicated that the compound exhibited significant cytotoxicity with IC50 values of 10 µM for MCF-7 and 15 µM for Hek293 cells. These findings suggest that the compound may be effective in targeting rapidly dividing cancer cells .
Study 3: Molecular Docking Studies
Molecular docking studies were performed to understand the interaction between the compound and its target proteins. The results revealed that the difluoromethoxy and difluoromethyl groups engage in hydrogen bonding interactions with key residues in the active sites of target enzymes, enhancing binding affinity and biological activity .
Q & A
Q. Optimization Tips :
Q. Table 1: Representative Reaction Conditions for Pyrimidine Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | 4-(difluoromethoxy)aniline, K₂CO₃, DMF, 80°C | 65–75 | |
| Difluoromethylation | DAST, CH₂Cl₂, −20°C → RT | 50–60 |
Basic Question: Which analytical techniques are most effective for confirming the molecular structure of this compound?
Q. Methodological Answer :
- X-ray Crystallography : Resolves bond lengths, angles, and hydrogen-bonding networks. For example, dihedral angles between pyrimidine and aryl groups typically range 12–86°, as seen in related compounds .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign signals for difluoromethoxy (δ ~6.8–7.2 ppm for aromatic H; δ ~150–160 ppm for CF₂O in ¹³C) and pyrimidine protons (δ ~8.0–8.5 ppm) .
- 19F NMR : Distinct peaks for CF₂O (−70 to −80 ppm) and CF₂H (−100 to −120 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
Q. Table 2: Key Crystallographic Parameters (from Analogous Structures)
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| Pyrimidine Ring Planarity | RMSD < 0.02 Å | |
| Dihedral Angle (Pyrimidine-Phenyl) | 12.8°–86.1° | |
| Hydrogen Bond (N–H⋯N) | 2.1–2.3 Å, 150–160° |
Advanced Question: How do the difluoromethoxy and difluoromethyl groups influence electronic properties and bioactivity?
Q. Methodological Answer :
- Electronic Effects :
- Bioactivity :
- Antimicrobial Studies : Difluoromethyl analogs show enhanced MIC values (e.g., 2–8 μg/mL against S. aureus) compared to non-fluorinated derivatives .
- Enzyme Binding : Fluorine participates in C–F⋯H–X hydrogen bonds with target proteins (e.g., kinase ATP-binding pockets) .
Q. Experimental Strategies :
- Perform DFT calculations to map electrostatic potential surfaces.
- Compare IC₅₀ values against non-fluorinated analogs in enzyme inhibition assays .
Advanced Question: How can researchers resolve discrepancies in biological activity data between this compound and structural analogs?
Q. Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis :
- Data Validation :
Case Study :
In a 2023 study, replacing a pyrimidine’s methoxy group with CF₂H increased antifungal activity (MIC from 16 μg/mL to 4 μg/mL), attributed to enhanced hydrophobic interactions .
Advanced Question: What strategies are recommended for analyzing intramolecular interactions and conformational stability?
Q. Methodological Answer :
- Dynamic NMR : Detect rotational barriers in CF₂ groups (ΔG‡ ~10–15 kcal/mol) .
- Temperature-Dependent Crystallography : Resolve conformational flexibility (e.g., variable dihedral angles at 100 K vs. 298 K) .
- Computational Modeling :
- MD simulations (AMBER/CHARMM) to predict dominant conformers in solution .
- QM/MM calculations to map energy minima for CF₂O rotation .
Key Finding : Intramolecular N–H⋯N hydrogen bonds (2.1 Å) stabilize a six-membered ring conformation, reducing entropy-driven disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
